ROMK1 Inhibition Potency: 5‑Bromo‑N‑(pyrazolylcyclohexyl)thiophene‑2‑sulfonamide vs. Des‑Bromo and Cyclohexylamine Analogs
In a recombinant human ROMK1 (Kir1.1) thallium flux assay, N‑(4‑(1H‑pyrazol‑1‑yl)cyclohexyl)‑5‑bromothiophene‑2‑sulfonamide inhibits ROMK1 with an IC50 of 49 nM, whereas the corresponding des‑bromo thiophene‑2‑sulfonamide analog shows an IC50 of 420 nM, and the simple N‑cyclohexyl‑5‑bromothiophene‑2‑sulfonamide (lacking the pyrazole) exhibits an IC50 of 1,800 nM [1]. The 8.6‑fold and 37‑fold losses in potency upon removal of the bromine or the pyrazole, respectively, underscore the non‑redundant contribution of both motifs.
| Evidence Dimension | ROMK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | Des‑bromo analog: 420 nM; N‑cyclohexyl analog (no pyrazole): 1,800 nM |
| Quantified Difference | 8.6‑fold vs des‑bromo; 37‑fold vs N‑cyclohexyl |
| Conditions | Human ROMK1 expressed in CHO cells, thallium flux assay, 30 min incubation |
Why This Matters
For hypertension or heart failure programs targeting ROMK, the 49 nM potency positions this compound as a high‑priority lead, while the dramatic drop in activity of close analogs confirms that generic substitution would invalidate the pharmacological hypothesis.
- [1] US9073882B2 – Example 38 and Table 1. Merck Sharp & Dohme Corp., 2015. View Source
